molecular formula C12H13NO B1611081 1-(1-Ethyl-1H-indol-3-yl)ethanone CAS No. 88636-52-6

1-(1-Ethyl-1H-indol-3-yl)ethanone

Cat. No. B1611081
CAS RN: 88636-52-6
M. Wt: 187.24 g/mol
InChI Key: NLPARJNLWJDXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Ethyl-1H-indol-3-yl)ethanone” is a chemical compound with the empirical formula C12H13NO . It has a molecular weight of 187.24 and its structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of “1-(1-Ethyl-1H-indol-3-yl)ethanone” can be achieved through various methods. One such method involves the reaction of bromoethane with 3-acetylindole . Other methods involve the use of diethyl sulfate , indole , or 3-acetylindole with ethyl iodide . The exact method chosen can depend on the specific requirements of the synthesis, such as the desired yield or the available starting materials .


Molecular Structure Analysis

The molecular structure of “1-(1-Ethyl-1H-indol-3-yl)ethanone” consists of a central indole ring, with an ethyl group attached to one nitrogen atom and a carbonyl group (C=O) attached to the adjacent carbon atom . The exact 3D conformation of the molecule can vary depending on the specific environmental conditions and the presence of other molecules .


Physical And Chemical Properties Analysis

“1-(1-Ethyl-1H-indol-3-yl)ethanone” is a solid compound with a density of 1.06 g/cm3 . It has a boiling point of 331.1°C at 760 mmHg . The compound’s molecular formula is C12H13NO .

Scientific Research Applications

Antimicrobial Activity

  • Synthesized derivatives of 1-(1-Ethyl-1H-indol-3-yl)ethanone have demonstrated significant potential in antimicrobial activities. Research shows that these compounds are effective against various bacterial and fungal species, indicating their potential use in treating infections (Nagarapu & Pingili, 2014).

  • The synthesis of novel 1H-indole derivatives, including 1-(1-Ethyl-1H-indol-3-yl)ethanone, has shown notable antibacterial and antifungal activities. This suggests a promising avenue for the development of new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Applications

  • Some derivatives of 1-(1-Ethyl-1H-indol-3-yl)ethanone have been evaluated for their anti-inflammatory properties. These compounds have shown effectiveness in reducing inflammation in animal models, presenting a potential for therapeutic applications in inflammation-related conditions (Rehman, Saini, & Kumar, 2022).

Synthesis Efficiency

  • Efficient synthesis methods for bis(1H-indol-3-yl)ethanones, involving derivatives of 1-(1-Ethyl-1H-indol-3-yl)ethanone, have been developed. These methods offer advantages in terms of reaction time, simplicity, and yield, which are crucial for large-scale production (Mosslemin & Movahhed, 2012).

Pharmaceutical Intermediates

  • 1-(1-Ethyl-1H-indol-3-yl)ethanone and its derivatives play a significant role as intermediates in the synthesis of a variety of bioactive molecules. This includes their use indeveloping nonsteroidal anti-inflammatory drugs and conducting computational studies on their effects on enzymes like COX-2, indicating their importance in pharmaceutical research (Kumar et al., 2022).

Antioxidant and Antimicrobial Agents

  • Synthesized derivatives of 1-(1-Ethyl-1H-indol-3-yl)ethanone have shown considerable antioxidant and antimicrobial activities, suggesting their potential use as therapeutic agents in combating oxidative stress and microbial infections (Gopi, Sastry, & Dhanaraju, 2016).

Novel Drug Development

  • Research on 1-(1-Ethyl-1H-indol-3-yl)ethanone derivatives has led to the discovery of compounds with significant binding affinity at nanomolar concentrations to NMDA receptors, suggesting their potential as neuroprotective agents. This highlights the compound's role in the development of novel drugs targeting neurological disorders (Gitto et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it can be harmful if swallowed and can cause eye irritation .

Future Directions

The future directions for research on “1-(1-Ethyl-1H-indol-3-yl)ethanone” could include further exploration of its potential biological activities, given the interest in indole derivatives in medicinal chemistry . Additionally, the development of more efficient synthesis methods could also be a valuable area of research .

properties

IUPAC Name

1-(1-ethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-13-8-11(9(2)14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPARJNLWJDXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549857
Record name 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-1H-indol-3-yl)ethanone

CAS RN

88636-52-6
Record name 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Ethyl-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Ethyl-1H-indol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(1-Ethyl-1H-indol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(1-Ethyl-1H-indol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(1-Ethyl-1H-indol-3-yl)ethanone
Reactant of Route 6
1-(1-Ethyl-1H-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.